2-hydroxyethylazanium;2-(4-methylphenyl)sulfanylacetate
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Overview
Description
2-hydroxyethylazanium;2-(4-methylphenyl)sulfanylacetate is a chemical compound with the CAS number 105892-16-8 . It is known for its unique structure, which includes a hydroxyethylazanium group and a 4-methylphenyl sulfanylacetate group. This compound is used primarily in research and experimental applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxyethylazanium;2-(4-methylphenyl)sulfanylacetate typically involves the reaction of 2-hydroxyethylamine with 4-methylphenyl sulfanylacetate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the presence of a catalyst to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, it is likely that the synthesis follows similar routes as those used in laboratory settings, with optimizations for scale and efficiency. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-hydroxyethylazanium;2-(4-methylphenyl)sulfanylacetate can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form simpler amines or alcohols.
Substitution: The sulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
2-hydroxyethylazanium;2-(4-methylphenyl)sulfanylacetate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects and interactions with biological targets is ongoing.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-hydroxyethylazanium;2-(4-methylphenyl)sulfanylacetate exerts its effects involves interactions with specific molecular targets. The hydroxyethylazanium group can interact with enzymes and receptors, while the sulfanylacetate group may participate in redox reactions and other biochemical processes. These interactions can modulate various pathways and biological activities .
Comparison with Similar Compounds
Similar Compounds
- 2-hydroxyethylammonium acetate
- 4-methylphenyl sulfanylacetate
- 2-hydroxyethylammonium sulfanylacetate
Uniqueness
2-hydroxyethylazanium;2-(4-methylphenyl)sulfanylacetate is unique due to its combined functional groups, which provide a distinct set of chemical and biological properties. This combination allows for versatile applications in research and industry, distinguishing it from other similar compounds .
Properties
CAS No. |
105892-16-8 |
---|---|
Molecular Formula |
C11H17NO3S |
Molecular Weight |
243.32 g/mol |
IUPAC Name |
2-hydroxyethylazanium;2-(4-methylphenyl)sulfanylacetate |
InChI |
InChI=1S/C9H10O2S.C2H7NO/c1-7-2-4-8(5-3-7)12-6-9(10)11;3-1-2-4/h2-5H,6H2,1H3,(H,10,11);4H,1-3H2 |
InChI Key |
IGBQDMIZUMHNIK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)[O-].C(CO)[NH3+] |
Origin of Product |
United States |
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